molecular formula C11H19NO5S B1448113 tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide CAS No. 1453315-78-0

tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Cat. No.: B1448113
CAS No.: 1453315-78-0
M. Wt: 277.34 g/mol
InChI Key: ZKCKSGZYCIBCKJ-UHFFFAOYSA-N
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Description

tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide is a spirocyclic compound with the molecular formula C₁₁H₁₉NO₅S and a molecular weight of 277.34 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and a tert-butyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide involves several steps:

    Preparation of 5,5-dioxide sulfur compound: This can be achieved through the oxidation of sulfur-containing precursors using reagents like hydrogen peroxide.

    Nucleophilic substitution reaction: The intermediate is then reacted with 2-chloroethanol to form 2-chloroethanol hydroxyethyl ester.

    Formation of the spirocyclic intermediate: This intermediate undergoes further reactions to form the spirocyclic structure.

    Oxidation reaction: Finally, the compound is oxidized to obtain the 5,5-dioxide form.

Chemical Reactions Analysis

tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. The sulfur atom in the compound can participate in redox reactions, influencing the oxidative state of the target .

Comparison with Similar Compounds

tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide can be compared with other spirocyclic compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.

Properties

IUPAC Name

tert-butyl 7-hydroxy-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5S/c1-10(2,3)17-9(14)12-6-11(7-12)4-8(13)5-18(11,15)16/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCKSGZYCIBCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CS2(=O)=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201116420
Record name 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453315-78-0
Record name 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester, 5,5-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1453315-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1453315-78-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Reactant of Route 2
tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Reactant of Route 3
Reactant of Route 3
tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Reactant of Route 4
Reactant of Route 4
tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Reactant of Route 5
tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Reactant of Route 6
tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

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